1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea;hydrate
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Overview
Description
1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea;hydrate is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea;hydrate involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the reaction of precursor compounds under controlled temperatures and pressures. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea;hydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea;hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea;hydrate involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea;hydrate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 63015: Known for its similar reactivity but different stability profile.
CID 68263: Shares some structural similarities but differs in its specific applications and reactivity.
This compound stands out due to its unique combination of stability, reactivity, and versatility in various applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2.H2O/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8;/h2-5H,6H2,1H3,(H2,13,14,15,17,18);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFQKKSADLVQJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N=C1NC(=O)NC2=CC(=CC=C2)Cl.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N=C1NC(=O)NC2=CC(=CC=C2)Cl.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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